N-(2-Bromo-6-nitrophenyl)piperidin-1-amine

Description

IUPAC Nomenclature and Systematic Identification

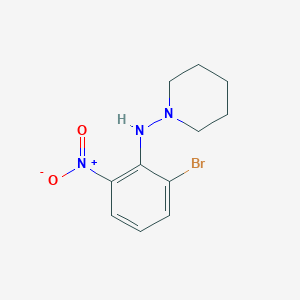

The systematic IUPAC name for this compound is N-(2-bromo-6-nitrophenyl)piperidin-1-amine. The name reflects the structural components: a piperidin-1-amine group attached to a phenyl ring substituted with a bromine atom at the 2-position and a nitro group at the 6-position. The molecular formula is C11H14BrN3O2, corresponding to a molecular weight of approximately 300.15 g/mol.

Key identifiers and descriptors include:

| Descriptor | Value |

|---|---|

| IUPAC Name | N-(2-bromo-6-nitrophenyl)piperidin-1-amine |

| Molecular Formula | C11H14BrN3O2 |

| Molecular Weight | 300.15 g/mol |

| CAS Number | Not explicitly provided for this exact compound but related analogs exist |

| SMILES Notation | CN1CCCC1Nc1c(Br)cccc1N+[O-] |

| InChI | Available in chemical databases (e.g., PubChem) |

The compound's structure comprises a piperidine ring linked through its nitrogen atom to the aromatic ring, which is substituted with electron-withdrawing groups (bromo and nitro). These groups modulate the electronic density of the aromatic system and influence the compound’s chemical behavior, including nucleophilicity and electrophilicity at various sites.

Historical Development in Heterocyclic Chemistry

The development of N-(2-bromo-6-nitrophenyl)piperidin-1-amine is rooted in the broader historical context of heterocyclic chemistry, which has evolved significantly since the early 19th century with the discovery and synthesis of nitrogen-containing heterocycles such as pyridine and piperidine. Piperidine itself has been a fundamental scaffold in organic synthesis and pharmaceutical chemistry due to its prevalence in natural products and bioactive molecules.

The incorporation of halogen and nitro substituents into aromatic amines has been a strategic approach to modify chemical reactivity and biological activity. Brominated nitroanilines, such as 2-bromo-6-nitroaniline, have been studied extensively for their role as intermediates in dye, pharmaceutical, and agrochemical synthesis.

The combination of a piperidin-1-amine group with a 2-bromo-6-nitrophenyl moiety represents an advancement in designing multifunctional heterocyclic compounds that can serve as versatile intermediates in organic synthesis. These compounds have been explored for their potential in medicinal chemistry, particularly as building blocks for drugs targeting neurological receptors and as ligands in catalytic processes.

Data Table: Key Chemical and Physical Properties of N-(2-Bromo-6-nitrophenyl)piperidin-1-amine

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C11H14BrN3O2 | Derived from structural components |

| Molecular Weight | 300.15 g/mol | Computed value |

| Melting Point | Not explicitly reported | Expected based on analogs |

| Boiling Point | Not explicitly reported | Expected > 200 °C based on related compounds |

| Density | Not explicitly reported | Estimated ~1.8 g/cm³ from similar compounds |

| Solubility | Soluble in organic solvents | Due to non-polar and polar group balance |

| Structural Features | Piperidine ring, bromine, nitro group | Electron-withdrawing substituents |

Detailed Research Findings

Research on N-(2-bromo-6-nitrophenyl)piperidin-1-amine and related derivatives has focused on their synthesis, structural characterization, and potential applications. The presence of bromine and nitro groups facilitates further functionalization through substitution reactions, enabling the synthesis of more complex molecules.

Synthesis: The compound is typically synthesized via nucleophilic aromatic substitution reactions, where piperidin-1-amine reacts with appropriately substituted bromo-nitrobenzene derivatives under controlled conditions. The reaction parameters such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Structural Analysis: Computational and spectroscopic methods (e.g., NMR, IR, mass spectrometry) confirm the molecular structure and substitution pattern. Three-dimensional conformer models reveal the spatial arrangement of the piperidine ring relative to the aromatic system, which influences molecular interactions.

Chemical Reactivity: The nitro group is a strong electron-withdrawing group that affects the nucleophilicity of the amine nitrogen and the aromatic ring's reactivity. The bromine substituent serves as a reactive site for cross-coupling reactions such as Suzuki-Miyaura coupling, enabling the synthesis of diversified derivatives.

Applications: While direct applications of N-(2-bromo-6-nitrophenyl)piperidin-1-amine are still under exploration, its structural framework is valuable in medicinal chemistry for designing ligands targeting neurological receptors and in catalysis as a precursor or ligand in metal-catalyzed reactions.

Properties

IUPAC Name |

N-(2-bromo-6-nitrophenyl)piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c12-9-5-4-6-10(15(16)17)11(9)13-14-7-2-1-3-8-14/h4-6,13H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNCYSOMAVMVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-6-nitrophenyl)piperidin-1-amine typically involves the bromination of nitrobenzene derivatives. One common method is the bromination of nitrobenzene in the presence of catalysts such as iron powder and bromine. The reaction is carried out in a three-necked flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer. The nitrobenzene is heated in an oil bath, and bromine is added gradually along with iron powder. The reaction mixture is then distilled with steam to obtain the desired product .

Industrial Production Methods

For large-scale production, the bromination process can be optimized by using dibromohydantoin as the brominating agent in sulfuric acid. This method offers mild reaction conditions, high yield, and purity of the product. The process involves adding nitrobenzene and concentrated sulfuric acid to a flask, cooling the mixture, and then adding dibromohydantoin. The reaction is maintained at a specific temperature, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-6-nitrophenyl)piperidin-1-amine undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom in the compound can be substituted with other electrophiles.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine, iron powder, and sulfuric acid.

Reduction: Hydrogen gas and palladium on carbon.

Nucleophilic Substitution: Amines or thiols in the presence of a base.

Major Products Formed

Reduction: 3-Amino-2-(piperidin-1-ylamino)nitrobenzene.

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound has been investigated for its potential in drug development, particularly as a modulator of biological activity. Its ability to interact with specific enzymes and receptors positions it as a candidate for treating various diseases, including cancer and neurodegenerative disorders. Studies have shown that the compound can influence enzyme activity through redox reactions and hydrogen bonding, which are critical for therapeutic efficacy .

Case Study: Enzyme Inhibition

In one study, derivatives of N-(2-Bromo-6-nitrophenyl)piperidin-1-amine were synthesized and screened for their ability to inhibit specific enzymes associated with cancer cell proliferation. The results indicated that certain derivatives exhibited significant inhibitory effects on target enzymes, suggesting their potential as anti-cancer agents .

Biological Research

Targeting Biological Macromolecules

Research has highlighted the compound's interactions with various biological macromolecules, including proteins and nucleic acids. Its structural features facilitate binding and modulation of these macromolecules, which is essential for understanding its biological roles .

Case Study: Interaction with Receptors

Experimental data demonstrated that N-(2-Bromo-6-nitrophenyl)piperidin-1-amine can effectively bind to specific receptors involved in neurotransmission. This binding alters receptor activity, providing insights into its potential use in treating neurological disorders .

Material Science

Synthesis of Functional Materials

The compound's unique chemical properties allow it to be utilized in the synthesis of advanced materials. It can serve as a precursor for creating polymers or composites with enhanced mechanical and thermal properties.

Table: Comparison of Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(2-Bromo-4-nitrophenyl)piperidin-1-amine | Similar structure but different substituents | Less effective in enzyme modulation |

| N-(3-Bromo-6-nitrophenyl)piperidin-1-amine | Different bromine position | Enhanced reactivity due to steric factors |

| 4-(Piperidin-1-ylamino)nitrobenzene | Lacks bromine atom | Limited interaction capabilities |

This table illustrates how variations in the structure of piperidin derivatives can influence their chemical reactivity and biological activity.

Agricultural Applications

Herbicidal Activity

Emerging research suggests that N-(2-Bromo-6-nitrophenyl)piperidin-1-amine may possess herbicidal properties, making it useful in agricultural applications. The compound has been tested for its effectiveness in controlling undesirable plant species without harming crops .

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-nitrophenyl)piperidin-1-amine involves its interaction with molecular targets in biological systems. The bromine and nitro groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other electrophiles. Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs from the evidence include compounds with modified aryl groups, fluorinated alkyl chains, or additional heterocyclic moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(2-Bromo-6-nitrophenyl)piperidin-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and possible applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-(2-Bromo-6-nitrophenyl)piperidin-1-amine features a piperidine ring attached to a nitrophenyl moiety with a bromine substituent. Its molecular formula is , with a molecular weight of approximately 300.15 g/mol. The presence of the nitro group is crucial, as it can undergo bioreduction, leading to reactive intermediates that may interact with various biological targets.

Preliminary studies indicate that N-(2-Bromo-6-nitrophenyl)piperidin-1-amine may influence several cellular processes through interactions with specific receptors or enzymes. Its nitro group enhances its reactivity, potentially allowing it to participate in biological interactions that could modulate enzymatic activities or receptor functions.

In Vitro Studies

Research has shown that the compound exhibits selectivity towards certain molecular targets. For example, it has been suggested that similar compounds with piperidine structures can inhibit serine hydrolases, which are vital for various physiological processes . These interactions are critical for understanding the compound's pharmacological potential.

Comparative Analysis with Related Compounds

To better understand the biological activity of N-(2-Bromo-6-nitrophenyl)piperidin-1-amine, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-Bromo-2-nitrophenyl)piperidin-1-amine | Similar nitrophenyl structure | Different bromine position affects reactivity |

| N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine | Fluorine substitution | Potentially different biological activity due to fluorine |

| 2-Bromo-4-(piperidin-1-ylamino)nitrobenzene | Lacks nitro group on the piperidine | Less versatile in certain reactions |

This table highlights how variations in substituents affect the reactivity and biological activity of these compounds, emphasizing the unique profile of N-(2-Bromo-6-nitrophenyl)piperidin-1-amine.

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives, including N-(2-Bromo-6-nitrophenyl)piperidin-1-amine:

- Inhibition Studies : Research focusing on similar piperidine derivatives has demonstrated efficacy in inhibiting enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial for endocannabinoid signaling .

- Antimicrobial Activity : Some studies have indicated that piperidine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups such as nitro enhances this activity .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds have shown promising results regarding metabolic stability and absorption characteristics, which are essential for therapeutic applications .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-Bromo-6-nitrophenyl)piperidin-1-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting halogenated nitroaromatics with amines under catalytic conditions (e.g., CuI/ligand systems). A related synthesis of N-(2-ethynylbenzylidene)piperidin-1-amine involved condensation of aldehydes with amines, followed by purification via column chromatography . For brominated nitroaromatics, optimizing reaction temperature (80–120°C) and solvent polarity (DMF or DMSO) improves yields. Confirm intermediates using / NMR and mass spectrometry (e.g., ESI-HRMS) .

Q. How should researchers handle and store N-(2-Bromo-6-nitrophenyl)piperidin-1-amine to ensure safety?

- Methodological Answer : Use respiratory protection (P95/P1 or OV/AG/P99 respirators) and nitrile gloves to avoid inhalation/skin contact. Store in airtight containers under inert gas (N) at –20°C to prevent degradation. Avoid aqueous drainage systems due to potential environmental persistence. Note that acute toxicity data are limited, so adhere to ALARA (As Low As Reasonably Achievable) exposure principles .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR detects aromatic protons (δ 7.0–8.5 ppm for bromo-nitro groups) and piperidine signals (δ 1.2–3.5 ppm). NMR confirms sp-hybridized carbons in the nitroarene ring (~120–140 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXT for space-group determination, SHELXL for refinement) to resolve crystal structures. Ensure data-to-parameter ratios >10 for reliable refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

- Methodological Answer : Contradictions in thermal parameters or bond lengths may arise from twinning or disordered solvent. Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP restraints and validate via R/wR convergence (<5% discrepancy). Cross-check hydrogen-bonding networks with graph-set analysis (e.g., Etter’s motifs) to identify structural inconsistencies .

Q. What strategies mitigate the risk of N-nitrosamine formation during synthesis or storage?

- Methodological Answer :

- Process Design : Avoid secondary/tertiary amines in the presence of nitrosating agents (e.g., NO, nitrites). Use high-purity solvents/raw materials (test for nitrite contamination via ion chromatography) .

- Analytical Monitoring : Employ LC-MS/MS with MRM (LOQ ≤1 ppb) for trace nitrosamine detection. Validate methods per ICH M7 guidelines .

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

- Methodological Answer : Hydrogen bonds (e.g., N–H···O–NO) dictate packing efficiency and stability. Use graph-set notation (e.g., ) to classify motifs. Computational tools (Hirshfeld surface analysis) quantify intermolecular interactions. Experimentally, variable-temperature XRD identifies thermally induced bond rearrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.